
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is an organic compound characterized by its complex structure, which includes methoxymethoxy groups and a methylbutenyl side chain attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde typically involves multiple steps, starting from readily available precursors. One common approach is the protection of hydroxyl groups using methoxymethyl (MOM) groups, followed by the introduction of the methylbutenyl side chain through a series of reactions such as alkylation or Heck coupling. The final step usually involves the formation of the benzaldehyde moiety through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion of the aldehyde group to a carboxylic acid.
Reduction: Reduction of the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions at the methoxymethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be used under basic conditions.
Major Products
Oxidation: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzoic acid.
Reduction: 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzyl alcohol.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde involves its interaction with specific molecular targets. The methoxymethoxy groups and the aldehyde moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The methylbutenyl side chain may also interact with hydrophobic pockets in target molecules, enhancing binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dimethoxybenzaldehyde: Lacks the methylbutenyl side chain, resulting in different chemical properties and reactivity.
3-(3-Methylbut-2-en-1-yl)benzaldehyde: Lacks the methoxymethoxy groups, affecting its solubility and reactivity.
2,4-Bis(methoxymethoxy)benzaldehyde: Lacks the methylbutenyl side chain, impacting its biological activity.
Uniqueness
2,4-Bis(methoxymethoxy)-3-(3-methylbut-2-en-1-yl)benzaldehyde is unique due to the combination of methoxymethoxy groups and a methylbutenyl side chain, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C16H22O5 |
|---|---|
Molekulargewicht |
294.34 g/mol |
IUPAC-Name |
2,4-bis(methoxymethoxy)-3-(3-methylbut-2-enyl)benzaldehyde |
InChI |
InChI=1S/C16H22O5/c1-12(2)5-7-14-15(20-10-18-3)8-6-13(9-17)16(14)21-11-19-4/h5-6,8-9H,7,10-11H2,1-4H3 |
InChI-Schlüssel |
NVFHYWPVSFQMCN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCC1=C(C=CC(=C1OCOC)C=O)OCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}acetamide](/img/structure/B13595210.png)

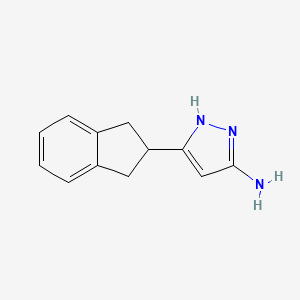

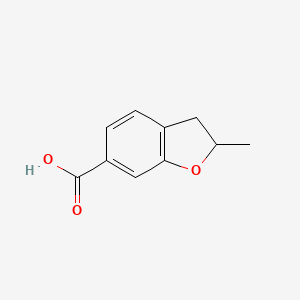
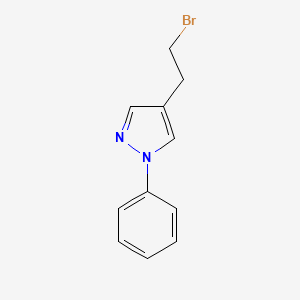
![2-methyl-8-(trifluoromethyl)-2H,3H,4H-[1,4]oxazino[2,3-g]quinolin-3-one](/img/structure/B13595233.png)
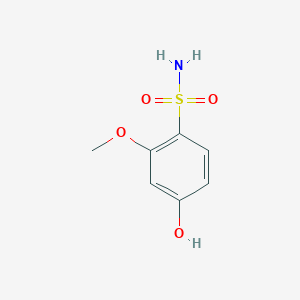
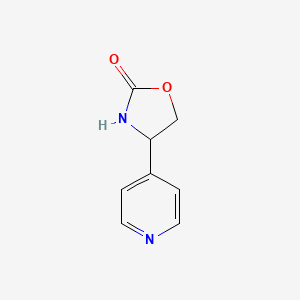

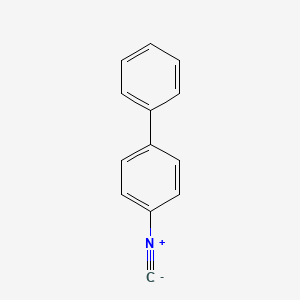

![2-[4-(pyridin-3-yl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminetrihydrochloride](/img/structure/B13595274.png)

